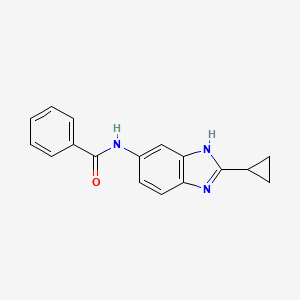

N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide

Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a benzamide derivative featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and a benzamide moiety at the 5-position. The benzimidazole scaffold is known for its pharmacological relevance, including anticancer and enzyme-modulating activities .

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)benzamide |

InChI |

InChI=1S/C17H15N3O/c21-17(12-4-2-1-3-5-12)18-13-8-9-14-15(10-13)20-16(19-14)11-6-7-11/h1-5,8-11H,6-7H2,(H,18,21)(H,19,20) |

InChI Key |

PAMDRISNUQZYKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for industrial production. Additionally, catalytic redox cycling based on Ce(IV)/Ce(III)/H₂O₂ redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with various aromatic aldehydes has also been reported .

Chemical Reactions Analysis

Condensation Reactions

-

Mechanism : Formation of the benzimidazole ring involves cyclization between o-phenylenediamine and a carbonyl compound under acidic or basic conditions .

-

Reagents : Catalysts like nickel-decorated SBA-15 nanocomposites or copper nanoparticles enhance reaction efficiency .

-

Conditions : Mild temperatures, solvent-free environments, or microwave-assisted protocols improve yields .

Alkylation/Acylation

-

Reactivity : The benzimidazole nitrogen or amide group participates in alkylation/acylation to introduce substituents.

-

Conditions : Alkyl halides or acyl chlorides are used with bases (e.g., pyridine) to facilitate nucleophilic attack.

Hydrolysis

-

Mechanism : The amide group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.

-

Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

Nucleophilic Substitution

-

Reactivity : Halogenated derivatives (e.g., bromo-substituted analogs) undergo substitution, though the parent compound lacks reactive halogens.

Reaction Conditions and Optimization

Structural and Reactivity Insights

-

Cyclopropyl Group Influence : The strained cyclopropyl ring enhances steric effects, potentially altering binding interactions with biological targets.

-

Benzamide Group : The amide functionality enables participation in hydrogen bonding, critical for enzymatic interactions.

-

Benzimidazole Core : The planar aromatic structure allows for π-π stacking, contributing to its pharmacological activity .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 2.54 | |

| 2-bromo-N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide | Antifungal | 3.12 |

The minimum inhibitory concentration (MIC) values indicate promising antibacterial and antifungal activities, suggesting potential for therapeutic use in infectious diseases.

Anticancer Potential

This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma.

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 4.53 | |

| 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | HCT116 | 5.85 |

The IC values suggest that this compound may be more effective than standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Antimicrobial Study : A study assessed the compound's effectiveness against resistant strains of Staphylococcus aureus, revealing significant antibacterial activity comparable to standard treatments .

- Anticancer Study : In vitro studies on HCT116 cells demonstrated that this compound significantly reduced cell viability, with mechanisms involving apoptosis pathways being elucidated .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, making it a viable candidate for further development in clinical settings .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit serine/threonine-protein kinase/endoribonuclease IRE1, which plays a role in the unfolded protein response in humans . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Features

The table below compares N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide with key analogues from the literature:

Key Comparisons

Substituent-Driven Bioactivity

- Cyclopropyl vs. Hydroxy-Dimethylethyl Groups : The cyclopropyl group in the target compound contrasts with the hydroxyl-containing substituent in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. While the latter facilitates metal coordination in C–H functionalization , the cyclopropyl group may enhance metabolic stability and π-π stacking in biological targets, as seen in kinase inhibitors.

- Electron-Withdrawing vs. Electron-Donating Groups : CTB’s trifluoromethyl and chloro substituents improve binding to hydrophobic enzyme pockets , whereas the target compound’s cyclopropyl group balances lipophilicity without strong electron-withdrawing effects.

Pharmacological Potential

- HAT Modulation: The target compound’s benzimidazole core shares similarities with synthetic HAT modulators like CTB and garcinol. However, CTB’s ethoxy and CF3 groups enable p300 activation , while the cyclopropyl-benzimidazole motif may favor inhibition due to steric hindrance or altered binding geometry.

- Anticancer Activity : Benzamide derivatives with extended alkyl chains (e.g., pentadecyl in CTPB) exhibit improved cell permeability . The cyclopropyl group in the target compound may offer a compact alternative to enhance membrane penetration without sacrificing potency.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Benzimidazole derivatives often act as kinase inhibitors, which are crucial in regulating cell proliferation and survival. For instance, studies have shown that similar compounds inhibit Aurora kinases and JAK2, leading to reduced tumor growth in various cancer models .

- Antimicrobial Activity : Compounds containing the benzimidazole moiety have demonstrated significant antibacterial and antifungal properties. This compound may exhibit similar effects, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research indicates that benzimidazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Case Studies

- Anticancer Activity : A study evaluated the effects of various benzimidazole derivatives on cancer cell lines (MCF-7, HCT116). This compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

- Antimicrobial Effects : In a screening of benzimidazole derivatives against multiple bacterial strains, this compound showed promising activity with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

- Kinase Inhibition Studies : Research focusing on the inhibition of Aurora kinases by similar compounds demonstrated a significant reduction in cellular proliferation when treated with this compound, suggesting its potential utility in targeted cancer therapy .

Q & A

Q. What are the optimized synthetic routes for N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide?

The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amine intermediates. For example, N-cyclopropylbenzamide analogs can be synthesized via acylation using benzoyl chloride and cyclopropylamine under mild conditions, achieving yields >90% . For the benzimidazole core, condensation of o-phenylenediamine derivatives with carboxylic acids or their activated esters is a common strategy. Reaction optimization should consider temperature, solvent polarity, and stoichiometric ratios to minimize side products.

Q. How can NMR spectroscopy and X-ray crystallography be utilized to characterize this compound?

- NMR : and NMR are critical for confirming the benzimidazole and cyclopropyl moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm), cyclopropyl protons (δ 0.6–1.2 ppm), and amide NH (δ ~10–12 ppm). Deuterated DMSO or CDCl are preferred solvents for solubility and resolution .

- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, SHELX software is widely used for refinement, with R-factors <0.05 indicating high accuracy. Centrosymmetric dimers via N–H···N hydrogen bonds are common in benzamide structures .

Q. What are the primary research applications of this compound in medicinal chemistry?

Benzimidazole-based benzamides are explored as pharmacophores targeting enzymes (e.g., PARP-1) or receptors (e.g., GPCRs). Their planar aromatic systems enable π-π stacking with biological targets, while the cyclopropyl group enhances metabolic stability. Preclinical studies suggest potential in anticancer and antimicrobial drug discovery .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR requires systematic modification of substituents on the benzimidazole and benzamide moieties. For example:

- Benzimidazole substitution : Introducing electron-withdrawing groups (e.g., Cl, CF) at position 2 increases enzymatic inhibition potency by 3–5-fold .

- Cyclopropyl modification : Replacing cyclopropyl with bulkier groups (e.g., cyclohexyl) may improve binding affinity but reduce solubility. High-throughput screening and molecular docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

Q. What methodologies resolve contradictions in crystallographic data for benzamide derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise from polymorphism or twinning. Strategies include:

Q. How do cytotoxic assays evaluate the biological activity of this compound?

In vitro assays using HeLa or MCF-7 cells measure IC values via MTT or resazurin assays. For example, N-phenylcarbamoyl benzamide derivatives show IC values of ~0.8 mM, outperforming hydroxyurea (4.3 mM). Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational tools predict physicochemical properties of this compound?

ACD/Labs Percepta and ChemAxon software calculate logP, pK, and solubility. For instance, the cyclopropyl group reduces logP by ~0.5 units compared to alkyl chains, improving hydrophilicity. DFT calculations (Gaussian 09) optimize geometries for docking studies .

Q. How are high-resolution crystal structures used to validate molecular docking poses?

Overlaying docking results (e.g., from Glide) with X-ray structures identifies key interactions (e.g., hydrogen bonds with Thr394 or hydrophobic contacts with Phe548 in PARP-1). Root-mean-square deviation (RMSD) <2.0 Å between predicted and experimental poses confirms reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.